Cas no 69491-42-5 (1,4-diazabicyclo2.2.2octane-2-carboxylic acid dihydrochloride)
1,4-diazabicyclo2.2.2octane-2-carboxylic acid dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1,4-diazabicyclo2.2.2octane-2-carboxylic acid dihydrochloride
- 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride
- 1,4-diazabicyclo[2.2.2]octan-2-carboxylic acid 2HCl
- MFCD20921501
- SY344461
- 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid;dihydrochloride
- PS-20304
- 1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid diHCl
- 69491-42-5
- D97063
- EN300-1605566
-
- Inchi: 1S/C7H12N2O2.ClH/c10-7(11)6-5-8-1-3-9(6)4-2-8;/h6H,1-5H2,(H,10,11);1H
- InChI Key: KFELLGOEGJVUAN-UHFFFAOYSA-N
- SMILES: C(C1CN2CCN1CC2)(=O)O.Cl
Computed Properties
- Exact Mass: 228.0432331g/mol
- Monoisotopic Mass: 228.0432331g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 175
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8Ų
1,4-diazabicyclo2.2.2octane-2-carboxylic acid dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1007509-1G |
1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid;dihydrochloride |
69491-42-5 | 97% | 1g |
$370 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1007509-5G |
1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid;dihydrochloride |
69491-42-5 | 97% | 5g |
$1125 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1007509-10G |
1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid;dihydrochloride |
69491-42-5 | 97% | 10g |
$1875 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1007509-25G |
1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid;dihydrochloride |
69491-42-5 | 97% | 25g |
$3755 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1007509-100mg |
1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid;dihydrochloride |
69491-42-5 | 97% | 100mg |
$130 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1007509-250mg |
1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid;dihydrochloride |
69491-42-5 | 97% | 250mg |
$155 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1007509-500mg |
1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid;dihydrochloride |
69491-42-5 | 97% | 500mg |
$255 | 2024-07-21 | |
| Enamine | EN300-1605566-0.05g |
1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride |
69491-42-5 | 95% | 0.05g |
$99.0 | 2023-06-04 | |
| Enamine | EN300-1605566-0.1g |
1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride |
69491-42-5 | 95% | 0.1g |
$146.0 | 2023-06-04 | |
| Enamine | EN300-1605566-0.25g |
1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride |
69491-42-5 | 95% | 0.25g |
$209.0 | 2023-06-04 |
1,4-diazabicyclo2.2.2octane-2-carboxylic acid dihydrochloride Suppliers
1,4-diazabicyclo2.2.2octane-2-carboxylic acid dihydrochloride Related Literature
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 1,4-diazabicyclo2.2.2octane-2-carboxylic acid dihydrochloride
1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride: A Comprehensive Overview
The compound with CAS No. 69491-42-5, commonly referred to as 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound is notable for its unique bicyclic structure, which contributes to its diverse applications in drug development and research. The dihydrochloride salt form of this compound is particularly important due to its enhanced solubility and stability, making it a preferred choice for various biological studies.
The bicyclic structure of this compound is characterized by a rigid framework that provides excellent stereochemical control. This feature is highly desirable in drug design, as it can influence the molecule's bioavailability and efficacy. Recent studies have highlighted the potential of this compound as a building block for synthesizing complex molecules with therapeutic potential. Researchers have explored its role in the development of neuroprotective agents, where its ability to modulate cellular signaling pathways has shown promising results.
One of the most intriguing aspects of 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride is its versatility in chemical synthesis. It serves as an intermediate in the preparation of various heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals. For instance, its application in the synthesis of antimicrobial agents has been a focal point of recent investigations. Studies have demonstrated that derivatives of this compound exhibit potent activity against a range of bacterial and fungal pathogens, underscoring its importance in antimicrobial drug discovery.
The dihydrochloride form of this compound is also utilized in peptide synthesis, where it acts as a coupling agent to facilitate the formation of peptide bonds. This application has been instrumental in advancing research into peptide-based therapies, which hold great promise for treating various diseases, including cancer and infectious diseases. The ability of this compound to enhance the efficiency of peptide coupling reactions has made it a valuable tool in modern medicinal chemistry.
In addition to its synthetic applications, 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride has been extensively studied for its pharmacokinetic properties. Researchers have investigated its absorption, distribution, metabolism, and excretion (ADME) profile to better understand its behavior within biological systems. These studies have provided critical insights into optimizing drug delivery systems and improving the bioavailability of related compounds.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's molecular interactions. By employing molecular docking and dynamics simulations, scientists have been able to predict how this compound interacts with target proteins at the atomic level. These computational studies have paved the way for the rational design of more effective drugs based on this bicyclic scaffold.
Moreover, the environmental impact of 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride has become a topic of interest in green chemistry research. Efforts are underway to develop sustainable synthesis methods that minimize waste and reduce the environmental footprint associated with its production. Such initiatives align with global trends toward more eco-friendly chemical processes.
In conclusion, 1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride stands out as a versatile and valuable molecule with wide-ranging applications in chemistry and pharmacology. Its unique structure, coupled with advancements in synthetic and computational techniques, continues to drive innovation across multiple disciplines. As research progresses, this compound is likely to play an even more pivotal role in the development of novel therapeutic agents and chemical technologies.
69491-42-5 (1,4-diazabicyclo2.2.2octane-2-carboxylic acid dihydrochloride) Related Products
- 1174064-55-1(1,4-Dimethylpiperazine-2-carboxylic Acid Dihydrochloride)
- 75944-99-9(4-Methylpiperazine-2-carboxylic Acid Dihydrochloride)
- 100828-24-8(1-Piperazineaceticacid, 3-carboxy-)
- 58895-88-8(1,4-Dimethylpiperazine-2-carboxylic acid)
- 100828-25-9(1-Piperazinepropanoic acid, 3-carboxy-)
- 363191-14-4(1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid)
- 721876-16-0(4-Methylpiperazine-2-carboxylic acid)
- 1246550-14-0(1-Methylpiperazine-2-carboxylic acid dihydrochloride)
- 96705-82-7(1,4-Piperazinediacetic acid, 2,5-dicarboxy-, cis-)
- 1246609-06-2(1-Methylpiperazine-2-carboxylic acid)